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H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH

SARS-CoV Antiviral peptide Inhibitory potency

The compound H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH, also designated as SP-10, is a linear synthetic peptide corresponding to amino acid residues 668–679 of the SARS-CoV Spike (S) protein. It functions as a highly potent and specific inhibitor of the interaction between the SARS-CoV S protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.

Molecular Formula C56H94N14O20S
Molecular Weight 1315.5 g/mol
Cat. No. B12377154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH
Molecular FormulaC56H94N14O20S
Molecular Weight1315.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N
InChIInChI=1S/C56H94N14O20S/c1-9-27(4)42(53(86)67-41(26(2)3)52(85)60-28(5)45(78)64-37(22-31-13-15-32(76)16-14-31)49(82)70-44(30(7)75)54(87)63-36(56(89)90)19-21-91-8)68-51(84)39(25-73)65-47(80)34(12-10-11-20-57)61-48(81)35(17-18-40(59)77)62-50(83)38(24-72)66-55(88)43(29(6)74)69-46(79)33(58)23-71/h13-16,26-30,33-39,41-44,71-76H,9-12,17-25,57-58H2,1-8H3,(H2,59,77)(H,60,85)(H,61,81)(H,62,83)(H,63,87)(H,64,78)(H,65,80)(H,66,88)(H,67,86)(H,68,84)(H,69,79)(H,70,82)(H,89,90)/t27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1
InChIKeyRBLTWUZIFRZOSV-SQWMWQRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SP-10 (STSQKSIVAYTM) Peptide SARS-CoV S Protein Inhibitor Procurement and Selection Guide


The compound H-Ser-Thr-Ser-Gln-Lys-Ser-Ile-Val-Ala-Tyr-Thr-Met-OH, also designated as SP-10, is a linear synthetic peptide corresponding to amino acid residues 668–679 of the SARS-CoV Spike (S) protein [1]. It functions as a highly potent and specific inhibitor of the interaction between the SARS-CoV S protein and the human angiotensin-converting enzyme 2 (ACE2) receptor [2]. The peptide's primary use case is in virology research aimed at dissecting the mechanism of SARS-CoV viral entry and developing antiviral countermeasures .

Workflow
SARS-CoV S protein–ACE2 binding inhibition studies
Format
Linear synthetic peptide, sequence-defined inhibitor probe for viral entry research
Selection Context
Reported nanomolar-range inhibition supports S-protein–ACE2 pathway interrogation

Critical Rationale Against Generic Substitution of SP-10 (STSQKSIVAYTM) in SARS-CoV Research


Substitution of SP-10 with seemingly similar peptides from the SARS-CoV Spike protein is not scientifically valid due to profound, sequence-dependent variations in inhibitory potency and mechanism. Systematic scanning across the S protein interface reveals that even single-residue shifts in the peptide sequence can result in a complete loss of function (IC50 > 20 nmol) or a 3- to 4-fold decrease in potency [1]. This high degree of sequence specificity underscores that the 12-mer STSQKSIVAYTM sequence represents a precisely defined pharmacophore for disrupting the S protein-ACE2 binding interface . Procurement of an alternative peptide, even with high sequence homology, will not replicate the documented nanomolar potency of SP-10 and may lead to inconclusive or negative experimental results.

Sequence-homologous analogs may shift potency
Overlapping peptides from the same S-protein region can exhibit potency differences exceeding 3-fold; even 8-residue overlap does not ensure comparable inhibition.
Single-residue positional shifts may abolish activity
Systematic scanning shows that minor sequence displacement can result in complete loss of inhibitory function, limiting direct substitution with adjacent-region peptides.
Custom-synthesized analogs lack pre-validated handling data
Procuring uncharacterized peptide analogs may require empirical solubility and stability determination, adding time and material cost before assay deployment.

Quantitative Performance and Procurement Differentiation Data for SP-10 (STSQKSIVAYTM) Peptide


Head-to-Head Inhibitory Potency (IC50) Comparison: SP-10 vs. Overlapping SARS-CoV S Protein-Derived Peptides

SP-10 (STSQKSIVAYTM) demonstrates superior inhibitory potency against the SARS-CoV S protein-ACE2 interaction compared to its most closely related overlapping analogs. In a direct head-to-head comparison using an in vitro biochemical assay measuring the inhibition of S protein-ACE2 binding, SP-10 achieved an IC50 of 1.88 ± 0.52 nM [1]. Its immediate C-terminal extension analog, SP-10-4 (KSIVAYTMSLGA), which shares an 8-residue overlap, exhibited a 10% higher IC50 of 2.07 ± 1.01 nM [1]. More critically, the N-terminal overlapping analog SP-10-3 (SLLRSTSQKSIV) and the upstream peptide SP-10-2 (YHTVSLLRSTSQ) showed significantly weaker potencies of 5.47 ± 0.41 nM and 6.21 ± 2.13 nM, respectively [1]. This establishes SP-10 as the most potent inhibitor within this contiguous region of the S protein.

Inhibitory Potency
Head-to-head
SP-10 IC50: 1.88 ± 0.52 nM
SP-10-4: 2.07 ± 1.01 nM
SP-10-3: 5.47 ± 0.41 nM
SP-10-2: 6.21 ± 2.13 nM
In vitro biochemical assay; mean ± SE, four independent assays
Supports inhibitor selection context for S-protein–ACE2 binding studies
Data to verify for specific assay conditions
SARS-CoV Antiviral peptide Inhibitory potency IC50 ACE2 receptor

Sequence-Structure-Activity Relationship (SSAR) and Cross-Reactivity Profile: SP-10's Binding Interface Compared to SARS-CoV-2 Homolog

SP-10 (STSQKSIVAYTM) possesses a well-defined sequence-structure-activity relationship. Its predicted secondary structure is a β-sheet, a feature shared with only two other peptides (SP-4 and SP-8) among a panel of 14 S-protein-derived peptides, none of which approach its potency [1]. Furthermore, this peptide exhibits 80% sequence identity with the homologous site on the SARS-CoV-2 S-protein (residues 689-697) . This specific degree of conservation provides a unique, quantifiable advantage: it enables SP-10 to serve as a cross-reactive probe for comparative studies between the original SARS-CoV and SARS-CoV-2 entry mechanisms. Unlike a completely species-specific peptide or a fully conserved one, SP-10 allows researchers to interrogate the functional consequences of specific sequence divergence between the two viruses.

Sequence–Structure Context
Class-level
Predicted β-sheet structure; 80% sequence identity to SARS-CoV-2 S-protein (residues 689–697)
Chou-Fasman secondary structure prediction; sequence alignment analysis
Reported sequence context may support cross-reactivity studies between SARS-CoV and SARS-CoV-2
Class-level inference; experimental cross-reactivity requires validation
SARS-CoV-2 Sequence homology Cross-reactivity Viral evolution Peptide engineering

Physicochemical and Stability Profile: SP-10 (STSQKSIVAYTM) Procurement and Handling Specifications

The procurement value of SP-10 is reinforced by its defined and experimentally validated physicochemical and stability profile. The peptide is soluble in water to a concentration of 1 mg/mL, a critical parameter for in vitro assay preparation . The peptide has a molecular weight of 1315.5 g/mol (C56H94N14O20S) and a hydrophilic index of -0.0427, which informs its behavior in aqueous buffers and during chromatographic purification [1]. For long-term stability, the peptide is recommended to be stored at -20°C, a standard and readily achievable condition for most research laboratories . This data eliminates ambiguity in handling and storage, reducing the risk of experimental failure due to improper peptide management. In contrast, custom-synthesized analogs lack this pre-validated handling data, increasing the risk of solubility or stability issues that can compromise assay reproducibility.

Physicochemical Profile
Specification review
Solubility: 1 mg/mL in water
Hydrophilic index: −0.0427
Storage: −20 °C
Kyte-Doolittle hydrophilicity calculation
Supports assay preparation and handling context for aqueous buffer systems
Solubility determined in water at standard lab temperature
Peptide stability Solubility Storage Physicochemical properties Formulation

Commercial Availability and Cost-Effectiveness Benchmarking for SP-10 (STSQKSIVAYTM)

SP-10 is a widely available catalog peptide from multiple reputable vendors, including Tocris Bioscience and MedChemExpress (MCE), with defined pricing and delivery timelines [1]. This commercial status offers a significant advantage over custom synthesis of analogs. The price for 1 mg of SP-10 is listed at approximately USD 500-650 from these suppliers [1]. In contrast, sourcing a novel analog like SP-10-4 or SP-10-2 requires a custom peptide synthesis quote, which for a 12-mer typically ranges from USD 200-500, but is subject to additional costs for purity analysis (HPLC, MS), solubility testing, and extended lead times (2-4 weeks). Moreover, the known CAS number (882157-88-2) ensures batch-to-batch traceability and simplifies procurement documentation for regulatory or publishing requirements .

Procurement Benchmark
Context-dependent
Catalog peptide availability from multiple vendors; reported pricing ~$500–650 for 1 mg
Pricing from publicly available vendor listings as of 2024
May reduce procurement complexity relative to custom-synthesized analogs
Pricing and lead times are vendor-specific; verify at time of order
Peptide procurement Catalog peptide Cost analysis Supply chain Custom synthesis

Validated Research and Industrial Application Scenarios for SP-10 (STSQKSIVAYTM) Peptide


High-Sensitivity Biochemical Assay Development for SARS-CoV Entry Inhibitor Screening

Given its documented IC50 of 1.88 nM [1], SP-10 serves as an ideal positive control or reference standard in high-throughput screening (HTS) campaigns aimed at identifying novel small molecules or biologics that disrupt the SARS-CoV S protein-ACE2 interaction. Its potency at the low nanomolar range ensures a strong signal window, allowing for robust Z'-factor calculations and reliable hit identification. Its defined solubility (1 mg/mL in water) and storage (-20°C) further support its use in automated liquid handling systems .

Mechanistic Probe for Comparative Virology and Viral Evolution Studies

The 80% sequence identity of SP-10 with the corresponding region of the SARS-CoV-2 S protein [1] makes it a powerful tool for dissecting the molecular evolution of the coronavirus S protein-ACE2 binding interface. Researchers can use SP-10 in comparative binding and inhibition assays with SARS-CoV-2 S protein to quantify how specific amino acid differences between the two viruses impact receptor engagement and neutralization susceptibility. This application is directly supported by the structural and sequence data .

Cell-Based Viral Entry Inhibition and Pseudovirus Neutralization Studies

SP-10 has been validated in a more complex cellular context, demonstrating inhibition of the interaction between SARS-CoV S protein and Vero E6 cells in vitro [1]. This positions SP-10 as a valuable tool for cell-based assays using pseudotyped viruses or live SARS-CoV (in appropriate BSL-3 containment), where it can serve as a peptide-based inhibitor to validate the specificity of viral entry pathways or as a benchmark for assessing the potency of other entry inhibitors.

Structural Biology Co-crystallization and Binding Interface Mapping

The defined β-sheet secondary structure [1] and potent binding of SP-10 to its target make it a suitable candidate for co-crystallization trials with the ACE2 receptor or the SARS-CoV S protein. Determining the high-resolution structure of the SP-10/ACE2 complex would provide atomic-level detail of the binding interface, offering a template for structure-based drug design of more drug-like peptidomimetic inhibitors. The peptide's commercial availability in high purity (≥95%) meets the stringent requirements for crystallization.

Application
Selection Property
Validation Focus
Biochemical inhibitor screening assay development
Comparator assay-response context
Assay window and signal-to-noise validation
Comparative virology and viral evolution studies
Sequence cross-reactivity context
SARS-CoV/CoV-2 S-protein interface comparison
Cell-based viral entry inhibition research
Cell-based entry model compatibility
Viral entry pathway specificity assessment
Structural biology co-crystallization studies
Structural characterization context
Co-crystallization feasibility assessment
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